

Independent Verification of BMS-911172's Potency: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: BMS-911172

Cat. No.: B15602699

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For researchers, scientists, and drug development professionals, the independent verification of a compound's potency and selectivity is a critical step in preclinical research. This guide provides an objective comparison of the Adaptor-Associated Kinase 1 (AAK1) inhibitor, **BMS-911172**, with other known AAK1 inhibitors. The information presented is supported by experimental data and detailed methodologies to aid in the independent assessment of these compounds.

BMS-911172 is a potent and brain-penetrant inhibitor of AAK1, a serine/threonine kinase involved in clathrin-mediated endocytosis.[1] AAK1 has emerged as a promising therapeutic target for neuropathic pain. This guide offers a comparative analysis of **BMS-911172** against other notable AAK1 inhibitors: LX9211 (BMS-986176), SGC-AAK1-1, LP-922761, and the repurposed drug Baricitinib.

Quantitative Comparison of AAK1 Inhibitor Potency and Selectivity

The following tables summarize the in vitro potency of **BMS-911172** and its alternatives against AAK1 and other selected kinases. This data allows for a direct comparison of their biochemical and cellular activities, as well as their selectivity profiles.

Table 1: In Vitro Potency of AAK1 Inhibitors

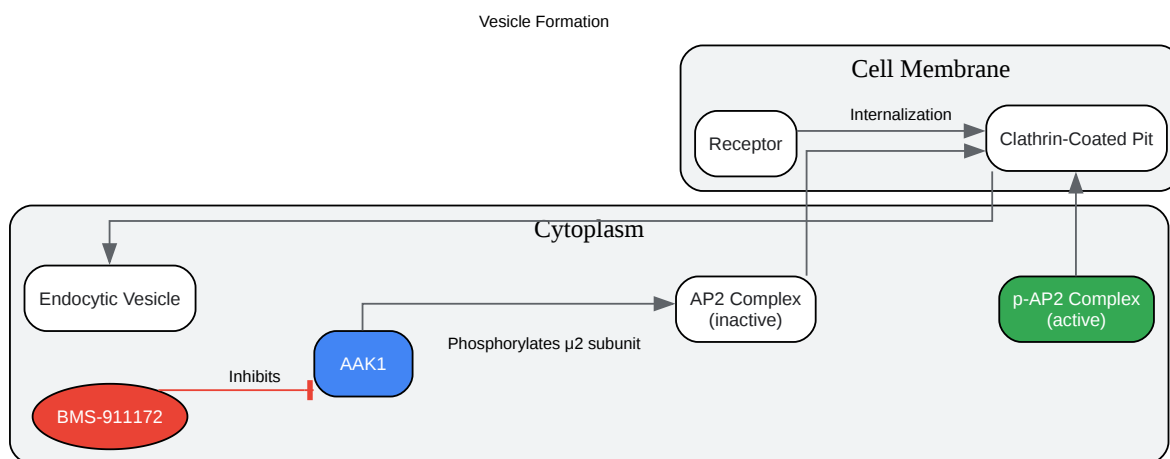
| Compound | Target | Assay Type | IC50 (nM) |
|---------------------|---------------------|----------------|-----------|
| BMS-911172 | AAK1 | Enzymatic | 12[1] |
| AAK1 | Cellular | 51 | |
| LX9211 (BMS-986176) | AAK1 | Enzymatic | 2 |
| SGC-AAK1-1 | AAK1 | Enzymatic (Ki) | 9.1[2] |
| AAK1 | Cellular (NanoBRET) | 230[2] | |
| BIKE | Enzymatic (Ki) | 17[2] | |
| BIKE | Cellular (NanoBRET) | 1500[2] | |
| LP-922761 | AAK1 | Enzymatic | 4.8[3] |
| AAK1 | Cellular | 7.6[3] | |
| BIKE | Enzymatic | 24[3] | |
| Baricitinib | AAK1 | Enzymatic (Kd) | 17[4] |
| AAK1 | Cellular (Kd) | 34[4] | |

Table 2: Kinase Selectivity Profile of AAK1 Inhibitors

| Compound | Off-Target Kinase | Assay Type | IC50/Kd (nM) |
|-------------|-------------------|-----------------|--------------|
| SGC-AAK1-1 | RIOK1 | KINOMEScan (Kd) | 72[2] |
| RIOK3 | KINOMEScan (Kd) | 290[2] | |
| PIP5K1C | KINOMEScan (Kd) | 260[2] | |
| Baricitinib | JAK1 | Enzymatic | 5.9[5][6] |
| JAK2 | Enzymatic | 5.7[5][6] | |
| TYK2 | Enzymatic | 53[5][6] | |
| JAK3 | Enzymatic | >400[5] | |

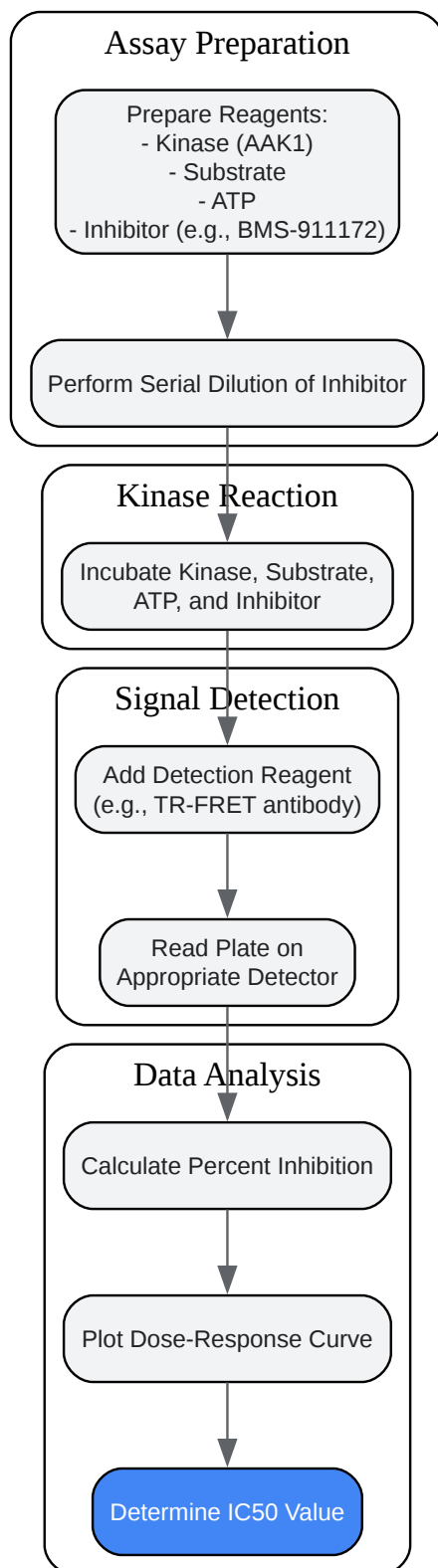
Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams illustrate the AAK1 signaling pathway and a general workflow for determining inhibitor potency.



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AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis.



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Workflow for IC50 Determination of a Kinase Inhibitor.

Experimental Protocols

Detailed methodologies for key assays are provided below to enable independent verification of inhibitor potency.

Biochemical Potency Assessment: TR-FRET Kinase Assay (e.g., LanthaScreen™)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of AAK1.

Materials:

- Recombinant AAK1 enzyme
- Fluorescein-labeled substrate peptide
- ATP
- Test compound (e.g., **BMS-911172**)
- TR-FRET buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- Terbium-labeled anti-phospho-substrate antibody
- EDTA (to stop the reaction)
- 384-well assay plates

Procedure:

- **Compound Preparation:** Prepare a serial dilution of the test compound in DMSO. Further dilute in TR-FRET buffer to the desired final concentrations.
- **Kinase Reaction:**
 - Add the diluted test compound or vehicle control (DMSO) to the assay plate.

- Add the AAK1 enzyme and fluorescein-labeled substrate mixture to each well.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
- Detection:
 - Stop the kinase reaction by adding a solution of EDTA and Terbium-labeled anti-phospho-substrate antibody.
 - Incubate at room temperature for 30-60 minutes to allow for antibody binding.
- Data Acquisition:
 - Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader with appropriate filters for Terbium (donor) and Fluorescein (acceptor).
- Data Analysis:
 - Calculate the ratio of the acceptor to donor fluorescence signals.
 - Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
 - Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Potency Assessment: NanoBRET™ Target Engagement Assay

This assay measures the ability of a compound to bind to AAK1 within a live-cell context.

Materials:

- HEK293 cells (or other suitable cell line)
- NanoLuc®-AAK1 fusion vector

- Transfection reagent
- Opti-MEM® I Reduced Serum Medium
- NanoBRET™ Tracer
- Test compound (e.g., **BMS-911172**)
- NanoBRET™ Nano-Glo® Substrate
- Extracellular NanoLuc® Inhibitor
- White, opaque 96- or 384-well cell culture plates

Procedure:

- Cell Transfection:
 - Transfect HEK293 cells with the NanoLuc®-AAK1 fusion vector.
 - Incubate for 24 hours to allow for protein expression.
- Cell Plating:
 - Harvest the transfected cells and resuspend them in Opti-MEM®.
 - Seed the cells into the assay plate.
- Compound Treatment:
 - Prepare serial dilutions of the test compound.
 - Add the diluted compound or vehicle control to the cells.
 - Add the NanoBRET™ Tracer to all wells.
 - Incubate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours).
- Detection:

- Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.
- Read the donor (NanoLuc®) and acceptor (Tracer) emission signals using a luminometer equipped with appropriate filters.
- Data Analysis:
 - Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
 - Normalize the data to controls.
 - Plot the normalized BRET ratio against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value for target engagement.

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